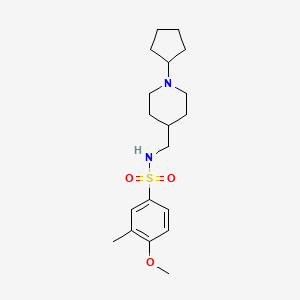

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide

Description

N-((1-Cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a methoxy group at position 4 and a methyl group at position 3. This compound is part of a broader class of sulfonamides investigated for diverse pharmacological activities, including antimicrobial and central nervous system (CNS) targeting applications .

Properties

IUPAC Name |

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3S/c1-15-13-18(7-8-19(15)24-2)25(22,23)20-14-16-9-11-21(12-10-16)17-5-3-4-6-17/h7-8,13,16-17,20H,3-6,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMYBWDREKHIQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

The compound’s unique structure combines a substituted aromatic sulfonamide with a bicyclic amine (cyclopentylpiperidine), distinguishing it from simpler sulfonamide derivatives. Below is a comparative analysis with structurally or functionally related compounds identified in the literature.

Comparative Data Table

Analysis of Substituent Effects

Aromatic Substitutions: The 4-methoxy and 3-methyl groups in the target compound likely enhance solubility compared to halogenated analogs (e.g., 3,4-difluoro in ). The 5-methyl-1,2-oxazol-3-ylsulfamoyl group in introduces a heterocyclic ring, which may improve antimicrobial potency by enabling hydrogen bonding or π-π stacking.

Functional Moieties: The 1-cyclopentylpiperidin-4-ylmethyl group in the target compound and ’s difluorobenzamide analog suggests a design strategy to enhance blood-brain barrier penetration due to increased lipophilicity and rigidity.

Biological Activity :

- The antimicrobial activity reported for highlights the role of heterocyclic sulfonamides in targeting bacterial enzymes (e.g., carbonic anhydrase). The absence of such activity in the target compound’s documentation suggests divergent therapeutic applications, possibly CNS-related due to its bicyclic amine.

Research Findings and Implications

Pharmacological Potential

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of N-((1-cyclopentylpiperidin-4-yl)methyl)-4-methoxy-3-methylbenzenesulfonamide be validated during synthesis?

- Methodology : High-performance liquid chromatography (HPLC) with a C18 column (particle size: 5 µm, flow rate: 1 mL/min, mobile phase: acetonitrile/water gradient) is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz in CDCl₃ or DMSO-d₆) confirms structural features like the cyclopentylpiperidine moiety (δ 1.5–2.5 ppm for cyclopentyl protons) and sulfonamide group (δ 3.0–3.5 ppm for CH₂-SO₂) .

Q. What are the key structural motifs in this compound, and how do they influence bioactivity?

- Answer : The compound integrates a piperidine ring (enhances membrane permeability), a sulfonamide group (common in enzyme inhibition), and a methoxy-methylbenzene moiety (modulates lipophilicity). These motifs are associated with targeting proteins like carbonic anhydrases or apoptosis regulators .

Q. What initial biological screening approaches are suitable for this compound?

- Methodology : Use in vitro assays such as:

- Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., MCF-7, HeLa).

- Enzyme inhibition studies (e.g., fluorescence-based assays for kinases or proteases).

- Dose-response curves (IC₅₀ calculations) and selectivity profiling against related targets .

Advanced Research Questions

Q. How can synthetic challenges in multi-step synthesis (e.g., low yield at the sulfonamide coupling step) be resolved?

- Methodology : Optimize reaction conditions:

- Solvent : Use dichloromethane (DCM) or dimethylformamide (DMF) for polar intermediates.

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Catalyst : Employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or HOBt for efficient amide bond formation .

- Data Analysis : Monitor intermediates via thin-layer chromatography (TLC, Rf values: 0.3–0.5 in ethyl acetate/hexane) and purify via flash chromatography (silica gel, gradient elution) .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodology : Conduct stability studies in simulated biological fluids (e.g., phosphate-buffered saline at pH 7.4, 37°C). Analyze degradation products using LC-MS. Key parameters:

- Half-life : >24 hours for viable drug candidates.

- Degradation pathways : Hydrolysis of sulfonamide or oxidation of the methoxy group .

Q. What computational methods can predict binding interactions with biological targets?

- Answer :

- Molecular docking (AutoDock Vina, PDB ID: 1XPZ for sulfonamide-binding enzymes).

- Molecular dynamics simulations (GROMACS, 50 ns trajectories) to assess binding stability.

- Pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bonds with Arg residue) .

Q. How can contradictory data in biological assays (e.g., high potency in vitro but low efficacy in vivo) be analyzed?

- Methodology :

- Pharmacokinetic profiling : Measure bioavailability (%F) and plasma protein binding (equilibrium dialysis).

- Metabolite identification : Use LC-MS/MS to detect inactive or toxic metabolites.

- Tissue distribution studies : Radiolabel the compound and track accumulation in target organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.